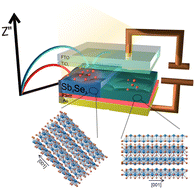Impedance spectroscopy of Sb2Se3 photovoltaics consisting of (Sb4Se6)n nanoribbons under light illumination†
Nanoscale Pub Date: 2023-11-29 DOI: 10.1039/D3NR04082H
Abstract
Sb2Se3, consisting of one-dimensional (Sb4Se6)n nanoribbons has drawn attention as an intriguing light absorber from the photovoltaics (PVs) research community. However, further research is required on the performance-limiting factors in Sb2Se3 PVs. In this study, we investigated the charge carrier behavior in Sb2Se3 PVs by impedance spectroscopy (IS) under light illumination. (Sb4Se6)n nanoribbons with two different orientations were used to investigate the effect of crystal orientation on the device performance. Regardless of the (Sb4Se6)n orientation, negative capacitance was observed at forward bias, representing a recombination pathway at the TiO2/Sb2Se3 interface. A comparison of the recombination resistances and lifetimes of two different Sb2Se3 PVs showed that a better interface could be formed by placing the (Sb4Se6)n ribbons parallel to the TiO2 layer. Based on these observations, an ideal structure of the Sb2Se3/TiO2 interface is proposed, which will enhance the performance of Sb2Se3 PVs toward its theoretical limit.


Recommended Literature
- [1] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†
- [2] Female versus male biological identities of nanoparticles determine the interaction with immune cells in fish†
- [3] Structural analysis of α-zirconium phosphate/cerium phosphate/graphene oxide nanocomposites with flame-retardant properties in polyvinyl alcohol†
- [4] Dynamic single-molecule counting for the quantification and optimization of nanoparticle functionalization protocols†
- [5] Enantioselective reduction of N-alkyl ketimines with frustrated Lewis pair catalysis using chiral borenium ions†
- [6] The use of ion mobility mass spectrometry to assist protein design: a case study on zinc finger fold versus coiled coil interactions†
- [7] Plastically deformed Cu-based alloys as high-performance catalysts for the reduction of 4-nitrophenol†‡
- [8] Heating-up synthesis of cadimum-free and color-tunable quaternary and five-component Cu–In–Zn–S-based semiconductor nanocrystals†
- [9] Contents
- [10] Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS










